molecular formula C5H2Cl2N2O2 B1336234 2,5-Dichloro-3-nitropyridine CAS No. 21427-62-3

2,5-Dichloro-3-nitropyridine

Cat. No. B1336234
CAS RN: 21427-62-3
M. Wt: 192.98 g/mol
InChI Key: OBUGJYJQJWMOQO-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-nitropyridine is a compound that belongs to the class of nitropyridines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of nitro and chloro substituents on the pyridine ring can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of nitropyridine derivatives often involves substitution reactions. For instance, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine includes steps such as substitution, oxidation, nitration, and ammoniation . Similarly, 2-amino-3-nitropyridine-6-methoxy is synthesized from 2,6-Dichloropyridine through substitution, nitration, ammoniation, and oxidation processes . These methods highlight the reactivity of chloro and nitro groups on the pyridine ring, which can be exploited to introduce various functional groups.

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives is often characterized by X-ray crystallography, IR, NMR, and other spectroscopic methods. For example, the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been determined, revealing a layered arrangement stabilized by hydrogen bonds . The study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile also involved X-ray analysis, which showed that the compound crystallizes with two independent molecules in the asymmetric unit .

Chemical Reactions Analysis

Nitropyridines can undergo a variety of chemical reactions. Substitution reactions of 5-nitropyridine-2-sulfonic acid have led to the formation of various 2,5-disubstituted pyridines, including 2-chloro-5-nitropyridine . The use of 2,2'-dithiobis(5-nitropyridine) for the heterodimerization of cysteine-containing peptides demonstrates the reactivity of the nitropyridine moiety in peptide chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives are influenced by their molecular structure. The study of 2-chloro-4-nitropyridine (CNP), 2-chloro-4-methyl-5-nitropyridine (CMNP), and 3-amino-2-chloro-4-methylpyridine (ACMP) involved vibrational wavenumbers, molecular electrostatic potentials, NBO, electronic properties, NMR chemical shifts, and theoretical calculations to understand their stability, charge delocalization, and reactivity . The optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV–vis absorption and fluorescence spectroscopy, revealing solvent effects on emission spectra .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2,5-Dichloro-3-nitropyridine serves as a valuable compound in chemical synthesis. Bakke et al. (2000) explored its reaction with sulfite ions, leading to the formation of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid and 5-hydroxyaminopyridine-2-sulfonic acid, significant for creating disubstituted pyridines (Bakke, Ranes, Romming, & Sletvold, 2000). Additionally, Hamed (1997) studied the kinetics of nucleophilic substitutions on the pyridine ring, specifically with 2-chloro-3-nitropyridine, revealing insights into reaction mechanisms and product formation (Hamed, 1997).

Medicinal Chemistry and Organic Synthesis

In medicinal chemistry, 2,5-Dichloro-3-nitropyridine is used to synthesize various biologically active compounds. Andreassen et al. (2004) demonstrated its application in vicarious nucleophilic substitution (VNS) reactions with 3-nitropyridines, which is crucial for developing therapeutic agents (Andreassen, Bakke, Sletvold, & Svensen, 2004). The synthesis of 2-chloro- and 2-amino-5-fluoropyridines by Hand and Baker (1989) is another example where 2,5-Dichloro-3-nitropyridine plays a vital role in the creation of novel chemical entities (Hand & Baker, 1989).

Materials Science and Engineering

In materials science, 2,5-Dichloro-3-nitropyridine contributes to the development of noncentrosymmetric structures, as explored by Fur et al. (1996). They studied the formation of noncentrosymmetric crystals incorporating 2,5-Dichloro-3-nitropyridine, which has implications in the design of advanced materials (Fur, Bagieu-Beucher, Masse, Nicoud, & Lévy, 1996).

Electronics and Nanotechnology

In the field of electronics and nanotechnology, Derosa, Guda, and Seminario (2003) demonstrated the use of a molecule containing 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, which behaves like a molecular diode and shows potential for memory devices and nano-actuators (Derosa, Guda, & Seminario, 2003)

Safety And Hazards

2,5-Dichloro-3-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The market size of 2,5-Dichloro-3-nitropyridine is projected to reach approximately USD XX.X billion by 2031 . This suggests that there is a growing interest in this compound, potentially for its use in various applications.

properties

IUPAC Name

2,5-dichloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUGJYJQJWMOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429047
Record name 2,5-Dichloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-nitropyridine

CAS RN

21427-62-3
Record name 2,5-Dichloro-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21427-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

75 g of phosgene are introduced at a temperature of 85°-95° C. over 1 hour into a mixture of 87.5 g of 5-chloro-2-hydroxy-3-nitropyridine in 500 ml of toluene and 3 ml of N,N-dimethylformamide. The reaction mixture is kept for 2 hours under reflux at 85°-95° C. and then allowed to cool to room temperature over a period of 18 hours. The reaction mixture is washed 3 times with water and the organic phase is dried over sodium sulfate and thereafter concentrated by evaporation. The crude product, obtained in the form of a brown oil, is crystallised from 200 ml of n-hexane, giving 67.5 g of 2,5-dichloro-3-nitropyridine (70% of theory) with a melting point of 38°-39° C.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
87.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
AH Berrie, GT Newbold, FS Spring - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… (a) Reduction of 2 : 5-dichloro-3-nitropyridine with iron filings and acetic acid gave 3-amino-2 : 5-dichZovopyridine in 87% yield; it separated from aqueous acetone as needles, mp 129' (…
Number of citations: 43 pubs.rsc.org
E Nicolai, S Claude, JM Teulon - Journal of heterocyclic …, 1994 - Wiley Online Library
A new synthetic route to prepare the 4‐[3‐(4‐chlorophenyl)methyl‐6‐chloroimidazo[4,5‐b]pyridin‐2‐yl]‐3,3‐dimethylbutanoic acid (UP 116‐77) is described. UP 116‐77 is a potent …
Number of citations: 33 onlinelibrary.wiley.com
RR Robinson, KM Donahue, PS Son… - Journal of heterocyclic …, 1996 - Wiley Online Library
The preparation of a set of eight azaoxindoles bearing substituents on the aromatic nucleus is outlined. These compounds were required for the preparation of aza‐analogs of the anti‐…
Number of citations: 10 onlinelibrary.wiley.com
C Kroon, AM van den Brink, EJ Vlietstra… - Recueil des Travaux …, 1976 - Wiley Online Library
The syntheses of 5‐fluoro‐, 5,7‐difluoroimidazo[4,5‐b]pyridine (5b and 5e”) and 4‐fluoro‐, 6‐fluoro‐ and 4,6‐difluoroimidazo[4,5‐c]pyridine (5a, 5c and 5e) are described. The …
Number of citations: 8 onlinelibrary.wiley.com
F Savelli, A Boido - Journal of heterocyclic chemistry, 1992 - Wiley Online Library
Pursuing our previous research on azaquinoxalinones (1,2‐dihydropyrido[2,3‐b]/[3,4‐b]pyrazinones) we prepared, through a reductive cyclization of N‐(3′‐nitropyridin‐2′‐yl)…
Number of citations: 14 onlinelibrary.wiley.com
Y ITO, Y HAMADA, M HIROTA - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
Nitration of 2-anilin0pyridine (II) with a mixed acid afforded 2-(2-nitroanilino) pyri—dine (III), 2-(4’—nitroanilino) pyridine (V), and 2-(2', 4’—dinitroanilino) pyridine (VI), in a poor yield, but …
Number of citations: 10 www.jstage.jst.go.jp
TS Safonova, LG Levkovskaya - Chemistry of Heterocyclic Compounds, 1968 - Springer
2-Mercapto-3-amino-5-chloropyridine reacts with phenacyl halides to yield 2-phenacylmercapto-3-amino-5-chloropyridines and 2-aryl-7-chloro-3H-pyrido[2, 3-b][1, 4]thiazines. …
Number of citations: 3 link.springer.com
Z Zhang, W Geng, W Yang, Q Ma, W Li… - Propellants …, 2021 - Wiley Online Library
Heat‐resistant energetic material (HREM) has shown its broad applications in petroleum and natural gas exploration, aerospace vehicle as well as solid rocket formulations. …
Number of citations: 7 onlinelibrary.wiley.com
MC Liu, MZ Luo, DE Mozdziesz, TS Lin† 1… - … and Nucleic Acids, 2001 - Taylor & Francis
Various 2-halogen-substituted analogues (38, 39, 43 and 44), 3-halogen- substituted analogues (51 and 52), and 2′, 3′-dihalogen-substituted analogues (57–60) of 3-…
Number of citations: 28 www.tandfonline.com
D Ferraris, YS Ko, T Pahutski, RP Ficco… - Journal of medicinal …, 2003 - ACS Publications
A series of aza-5[H]-phenanthridin-6-ones were synthesized and evaluated as inhibitors of poly ADP-ribose polymerase-1 (PARP-1). Inhibitory potency of the unsubstituted aza-5[H]-…
Number of citations: 103 pubs.acs.org

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